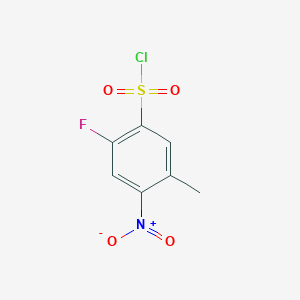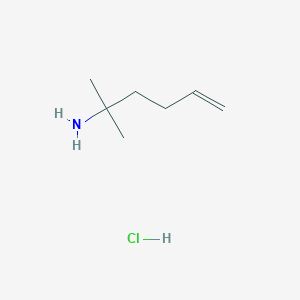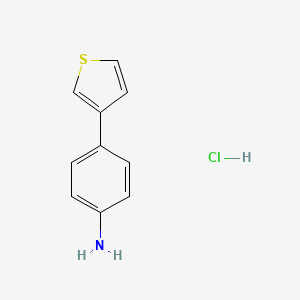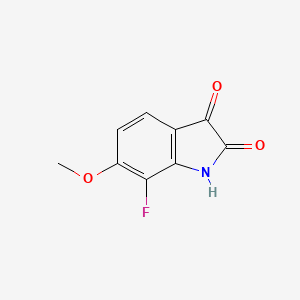
7-氟-6-甲氧基吲哚啉-2,3-二酮
描述
7-Fluoro-6-methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol This compound is part of the indoline family, which is known for its significant role in various biological and chemical processes
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is investigated for its role as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
作用机制
Target of Action
The primary target of the compound 7-Fluoro-6-methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a crucial role in various biological functions, including digestion, the nervous system, reabsorption in the kidneys, and uterine contraction activity .
Mode of Action
It is known to interact with the ep3 receptor, which can inhibit gastric acid secretion . This suggests that the compound may have a regulatory effect on the stomach’s acidity levels.
Biochemical Pathways
The compound’s interaction with the EP3 receptor affects several biochemical pathways. These pathways are involved in digestion, the nervous system, renal reabsorption, and uterine contraction activity
Result of Action
The molecular and cellular effects of 7-Fluoro-6-methoxyindoline-2,3-dione’s action are largely dependent on its interaction with the EP3 receptor. It is known to inhibit gastric acid secretion , which suggests it may have a role in regulating stomach acidity levels.
生化分析
Biochemical Properties
7-Fluoro-6-methoxyindoline-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the EP3 receptor, which is involved in multiple biological functions, including digestion, the nervous system, renal reabsorption, and uterine contraction activity . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 7-Fluoro-6-methoxyindoline-2,3-dione on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit gastric acid secretion, which is crucial for digestive processes . Additionally, its interaction with the EP3 receptor can modulate various cellular responses, including those related to the nervous and renal systems.
Molecular Mechanism
At the molecular level, 7-Fluoro-6-methoxyindoline-2,3-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, its binding to the EP3 receptor can lead to changes in gene expression and subsequent cellular responses . These interactions are critical for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-6-methoxyindoline-2,3-dione can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 7-Fluoro-6-methoxyindoline-2,3-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.
Metabolic Pathways
7-Fluoro-6-methoxyindoline-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape within cells . Detailed studies on its metabolic pathways are essential for comprehending its full range of biological activities.
Transport and Distribution
The transport and distribution of 7-Fluoro-6-methoxyindoline-2,3-dione within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation, impacting its overall efficacy and activity.
Subcellular Localization
The subcellular localization of 7-Fluoro-6-methoxyindoline-2,3-dione is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its precise localization helps elucidate its role in various cellular processes and its potential therapeutic applications.
准备方法
The synthesis of 7-Fluoro-6-methoxyindoline-2,3-dione involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Methoxylation: The hydroxyl group is methylated using methyl iodide in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 60°C.
Formation of Intermediate: The resulting product is then subjected to a series of reactions, including azidation and cyclization, to form the indoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
7-Fluoro-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into different indoline derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, typically using reagents like sodium methoxide or potassium tert-butoxide.
相似化合物的比较
7-Fluoro-6-methoxyindoline-2,3-dione can be compared with other indoline derivatives, such as:
6-Methoxyindoline-2,3-dione: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
7-Fluoroindoline-2,3-dione: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
7-Methoxyindoline-2,3-dione: Similar structure but without the fluorine atom, leading to variations in its chemical and biological properties.
The presence of both fluorine and methoxy groups in 7-Fluoro-6-methoxyindoline-2,3-dione makes it unique, offering a distinct set of properties that can be leveraged in various applications.
属性
IUPAC Name |
7-fluoro-6-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWINKHZAKGPMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


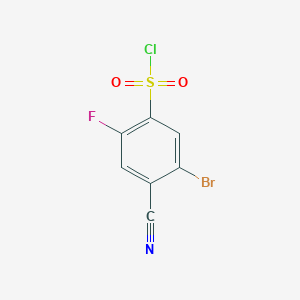
![Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B1448728.png)
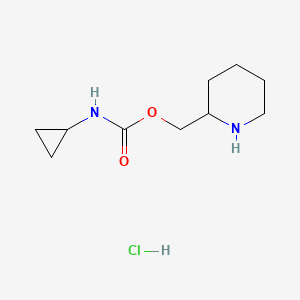
![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)

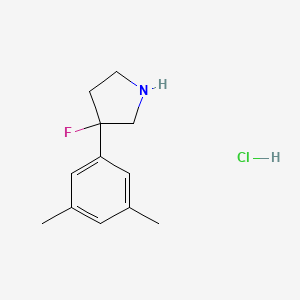
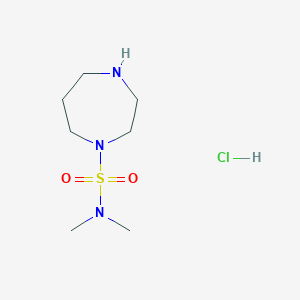
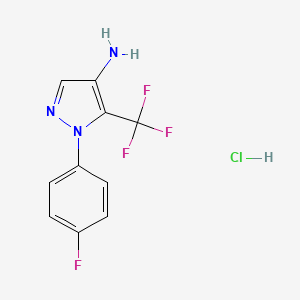
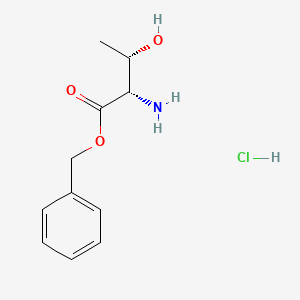
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1448745.png)
